Cas no 2624136-22-5 (1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride)

1-(4-Fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride is a chemically synthesized urea derivative featuring a fluorophenyl group and a methylaminoethyl moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for research applications. The compound’s structural features, including the fluorine substituent, may influence its binding affinity and pharmacokinetic properties, rendering it valuable for pharmacological studies. The presence of the urea core and amine functionality allows for potential interactions with biological targets, such as enzymes or receptors. This product is primarily utilized in academic and industrial research settings for investigating structure-activity relationships or as a precursor in medicinal chemistry. High purity and consistent quality ensure reliable experimental results.
1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride structure
2624136-22-5 structure
商品名:1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride
CAS番号:2624136-22-5
MF:C10H16Cl2FN3O
メガワット:284.157943725586
MDL:MFCD33550399
CID:5640731
PubChem ID:155978249

1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
    • EN300-27752374
    • 2624136-22-5
    • 1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride
    • MDL: MFCD33550399
    • インチ: 1S/C10H14FN3O.2ClH/c1-12-6-7-13-10(15)14-9-4-2-8(11)3-5-9;;/h2-5,12H,6-7H2,1H3,(H2,13,14,15);2*1H
    • InChIKey: WLNCLRNPVAWZLY-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.FC1C=CC(=CC=1)NC(NCCNC)=O

計算された属性

  • せいみつぶんしりょう: 283.0654457g/mol
  • どういたいしつりょう: 283.0654457g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 193
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.2Ų

1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27752374-0.05g
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
2624136-22-5 90.0%
0.05g
$166.0 2025-03-19
Enamine
EN300-27752374-0.25g
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
2624136-22-5 90.0%
0.25g
$353.0 2025-03-19
Enamine
EN300-27752374-0.1g
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
2624136-22-5 90.0%
0.1g
$248.0 2025-03-19
Enamine
EN300-27752374-0.5g
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
2624136-22-5 90.0%
0.5g
$557.0 2025-03-19
Enamine
EN300-27752374-5.0g
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
2624136-22-5 90.0%
5.0g
$2070.0 2025-03-19
Aaron
AR0284Y4-500mg
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
2624136-22-5 90%
500mg
$791.00 2025-02-15
Aaron
AR0284Y4-5g
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
2624136-22-5 90%
5g
$2872.00 2023-12-15
Aaron
AR0284Y4-50mg
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
2624136-22-5 90%
50mg
$254.00 2025-02-15
Enamine
EN300-27752374-2.5g
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
2624136-22-5 90.0%
2.5g
$1399.0 2025-03-19
Enamine
EN300-27752374-10g
1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
2624136-22-5 90%
10g
$3069.0 2023-09-09

1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride 関連文献

1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochlorideに関する追加情報

1-(4-Fluorophenyl)-3-2-(Methylamino)Ethylurea Dihydrochloride: A Comprehensive Overview

The compound with CAS No. 2624136-22-5, commonly referred to as 1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The long-tail keyword for this compound, such as "dihydrochloride derivative of 1-(4-fluorophenyl)urea," highlights its chemical classification and functional groups.

Recent studies have focused on the synthesis and characterization of this compound, emphasizing its role as a precursor in the development of bioactive molecules. Researchers have explored its ability to act as a building block for constructing complex heterocyclic structures, which are crucial in medicinal chemistry. The fluorophenyl group in the molecule has been identified as a key factor influencing its pharmacokinetic properties, particularly in terms of lipophilicity and metabolic stability.

One of the most notable advancements involving this compound is its application in the design of antitumor agents. Scientists have reported that derivatives of 1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride exhibit potent inhibitory effects on specific oncogenic pathways. These findings have opened new avenues for exploring its potential as a chemotherapeutic agent, particularly in targeting cancers with high unmet medical needs.

In addition to its therapeutic applications, this compound has also been studied for its role in neuroprotective agents. Research indicates that the methylaminoethylurea moiety contributes to its ability to modulate neuro-inflammatory responses, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The integration of fluorine substituents further enhances its bioavailability and selectivity, which are critical factors in drug design.

The synthesis of 1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of phase-transfer catalysts has been shown to significantly improve the yield and purity of the final product. This approach not only ensures scalability but also aligns with current trends toward sustainable chemical manufacturing.

From an analytical perspective, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR, IR, and HRMS. These analyses have provided critical insights into its molecular structure, confirming the presence of key functional groups and verifying its stereochemical integrity. Such detailed characterization is essential for ensuring the reliability and reproducibility of research findings.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profile of this compound through structural modifications. By tweaking substituents on the phenyl ring or adjusting the urea side chain, scientists aim to enhance its solubility, absorption rate, and overall efficacy. These efforts are part of a broader strategy to develop next-generation drugs that address complex therapeutic challenges.

In conclusion, 1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride represents a versatile platform for exploring innovative therapeutic solutions. Its unique chemical properties, combined with cutting-edge research advancements, position it as a valuable asset in the pharmaceutical industry. As research continues to uncover new applications and optimizations, this compound is poised to make significant contributions to drug discovery and development.

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